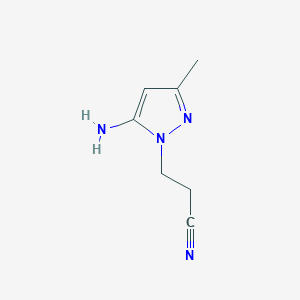

3-(5-氨基-3-甲基-1H-吡唑-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

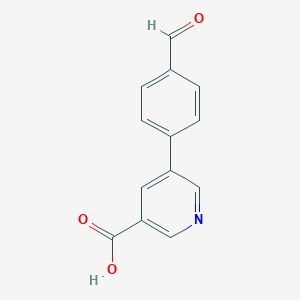

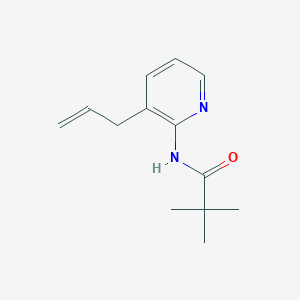

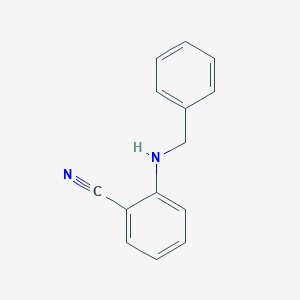

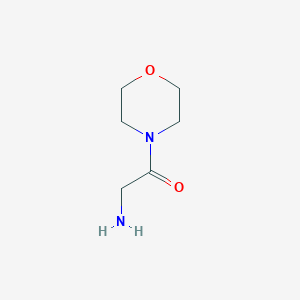

The compound "3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile" is a derivative of the pyrazole class, which is known for its diverse applications in pharmaceuticals and as ligands in coordination chemistry. Pyrazoles are heterocyclic compounds featuring a 5-membered ring with two adjacent nitrogen atoms. The specific structure of this compound suggests potential reactivity due to the presence of an amino group and a nitrile group, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component reaction in water without a catalyst can be used to synthesize a library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that the pyrazole ring can be functionalized under mild conditions . Additionally, 3-amino 1H-pyrazoles can be synthesized using β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid, suggesting that the amino group at the 3-position can be introduced via nucleophilic substitution reactions . Furthermore, the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile demonstrates the versatility of pyrazole derivatives in forming fused heterocyclic systems .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis. For example, methylation of 5-amino-3-methylthio-1H-pyrazole derivatives has been studied, and the crystal structures of the resulting products have been characterized, providing insight into the regioselectivity of the methylation process . Additionally, the crystal structures of metal complexes with pyrazole-derived ligands have been determined, revealing that the pyrazole ring can act as a monodentate ligand through the nitrogen atom .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. Electrophilic attack at the amino group of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole can yield amide and thiourea products, while attack at the pyrazole ring can give carboxylic acid amides . The reactivity of the amino group and the nitrile group in the pyrazole ring can lead to the formation of diverse structures, such as spiro compounds and pyrimidines [5, 8].

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structures and the functional groups present. The presence of amino and nitrile groups can influence the solubility, acidity, and basicity of the compound. Hydrogen bonding interactions, as observed in the crystal structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, can affect the melting point and stability of the compound . Additionally, the introduction of substituents on the pyrazole ring can modify the electronic properties and reactivity, as seen in the I2-promoted cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine .

科学研究应用

衍生物的合成

- 催化合成:ZnFe2O4纳米颗粒已被用于催化合成丙二腈和吡唑衍生物,包括与3-(5-氨基-3-甲基-1H-吡唑-1-基)丙腈相关的结构 (Safaei‐Ghomi等,2015)。

- 合成方法论:研究突出了无溶剂合成Pyrano[2,3-c]-Pyrazoles和Pyrazolo[1,5-a]Pyrimidines,采用类似的吡唑结构 (Al-Matar et al., 2010)。

晶体学研究

- 氢键结构:甲基4-(5-氨基-3-苯基-1H-吡唑-1-基)-3-硝基苯甲酸酯,与所讨论的化合物密切相关,通过氢键形成复杂的片状结构,提供了有关分子相互作用的见解 (Portilla et al., 2007)。

化学反应和生物活性

- 多取代衍生物合成:3-(吡唑-3-基)-3-氧代-丙腈衍生物已与氮亲核试剂反应,产生了双吡唑、吡唑氧唑和吡唑嘧啶衍生物,展示了相关化合物的化学多样性 (Dawood et al., 2004)。

- 抗氧化剂:3-(1H-吲哚-3-基)-1H-吡唑-5-胺的衍生物,结构类似,已被合成并评估为抗氧化剂,表明潜在的生物应用 (El‐Mekabaty等,2016)。

腐蚀抑制

- N80钢保护:吡唑酮衍生物已被研究其在酸性环境中抑制N80钢腐蚀的有效性,展示了该化合物在工业应用中的实用性 (Ansari et al., 2016)。

安全和危害

属性

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVQDYSGMRVBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368118 |

Source

|

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

CAS RN |

61255-82-1 |

Source

|

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)